Proven Gateway to a Potent B-Ring Methoxylated Flavone (GI50 < 0.1 µM)
This compound is the direct synthetic precursor to 3',4'-dimethoxyflavone (1d), a compound exhibiting highly potent antitumor activity. When synthesized via the Baker-Venkataraman rearrangement from this specific 1,3-diketone, the resulting flavone demonstrated a GI50 of less than 0.1 µM against both the MCF-7 (breast cancer) and MOLT-4 (leukemia) cell lines, placing its potency in the range of the clinical standard adriamycin [1]. This provides a quantifiable, high-value endpoint that alternative precursors with different substitution patterns cannot guarantee.
| Evidence Dimension | Cytotoxic potency of the final flavone product derived from the precursor |
|---|---|
| Target Compound Data | The product 3',4'-dimethoxyflavone (1d) has a GI50 < 0.1 µM against MCF-7 and MOLT-4 cell lines. |
| Comparator Or Baseline | Adriamycin (clinical standard); other B-ring substituted flavones (e.g., 3',5'-dimethoxy analog 1c) also showed GI50 < 0.1 µM, while many others did not. |
| Quantified Difference | Comparable potency to adriamycin, indicating a highly active pharmacophore is generated from this precursor. |
| Conditions | In vitro Sulforhodamine B (SRB) assay against MCF-7 (breast) and MOLT-4 (leukemia) human cancer cell lines. |
Why This Matters
Selecting this precursor enables the synthesis of a validated, sub-micromolar antitumor lead compound, directly impacting hit-to-lead timelines in medicinal chemistry projects.
- [1] Joshi, A. J., Gadhwal, M. K., Joshi, U. J., D'Mello, P., Sinha, R., & Govil, G. (2013). Synthesis of B-ring substituted flavones and evaluation of their antitumor and antioxidant activities. Medicinal Chemistry Research, 22(9), 4293–4299. View Source
